Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate
Description
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C15H18F3N3O4 |
|---|---|
Molecular Weight |
361.32 g/mol |
IUPAC Name |
ethyl 2-(acetylcarbamoylamino)-3,3,3-trifluoro-2-(2-methylanilino)propanoate |
InChI |
InChI=1S/C15H18F3N3O4/c1-4-25-12(23)14(15(16,17)18,21-13(24)19-10(3)22)20-11-8-6-5-7-9(11)2/h5-8,20H,4H2,1-3H3,(H2,19,21,22,24) |
InChI Key |
VTOJSCXOEWKIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. One common method includes stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it effective in modulating biological activities . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other advanced scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
